1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic compound that features a biphenyl group, a sulfonyl group, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation of the biphenyl compound using reagents like chlorosulfonic acid.
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-((4’-bromo-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Similar structure with a bromine atom instead of chlorine.
1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine: Similar structure with a morpholine ring instead of a piperidine ring.
Uniqueness
1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-17-6-4-15(5-7-17)16-2-1-3-19(14-16)27(25,26)23-11-8-18(9-12-23)24-13-10-21-22-24/h1-7,10,13-14,18H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIFVHZEUXVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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